N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core, introduction of the fluorophenyl group, and subsequent functionalization with the oxo and thio groups. Common reagents used in these reactions include fluorobenzene derivatives, triazole precursors, and various coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- N-(3-bromophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Uniqueness
N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N5O2S/c23-14-4-3-5-15(10-14)27-20(33)13-8-9-18-29-30-21(31(18)11-13)34-12-19(32)28-17-7-2-1-6-16(17)22(24,25)26/h1-11H,12H2,(H,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVQQHSOISNRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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